molecular formula C27H34N4O3S B2772670 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methoxybenzene-1-sulfonamide CAS No. 932505-97-0

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methoxybenzene-1-sulfonamide

Cat. No.: B2772670
CAS No.: 932505-97-0
M. Wt: 494.65
InChI Key: IEOLJPNFCPBDSR-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound that features a combination of several functional groups, including a dimethylamino group, a phenyl group, a piperazine ring, and a methoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Dimethylamino Intermediate: The initial step involves the reaction of 4-dimethylaminobenzaldehyde with an appropriate amine to form the dimethylamino intermediate.

    Piperazine Ring Formation: The next step involves the formation of the piperazine ring by reacting the dimethylamino intermediate with a phenylpiperazine derivative under suitable conditions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methoxybenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biology: It is used in biological studies to investigate its effects on cellular pathways and molecular targets.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Industry: It is used as an intermediate in the synthesis of other complex organic compounds and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to modulation of cellular processes. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methoxybenzene-1-sulfonamide: shares structural similarities with other compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methoxybenzene-1-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its structural complexity and potential biological activities. This compound is characterized by the presence of a dimethylamino group, a phenylpiperazine moiety, and a sulfonamide functional group, which contribute to its pharmacological properties.

Chemical Structure

The chemical structure can be represented as follows:

  • IUPAC Name : N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methoxybenzenesulfonamide
  • Molecular Formula : C26H31N4O3S
  • Molecular Weight : 463.62 g/mol

Structural Features

FeatureDescription
Dimethylamino GroupEnhances lipophilicity and receptor binding
Phenylpiperazine MoietyImplicated in neuropharmacological activity
Sulfonamide GroupKnown for antibacterial and therapeutic effects

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The sulfonamide group may also contribute to its biological effects by interacting with specific proteins.

Pharmacological Properties

  • Antidepressant Activity : Studies suggest that compounds with similar structures exhibit potential antidepressant effects by modulating serotonin and norepinephrine levels.
  • Antipsychotic Properties : The phenylpiperazine component is often associated with antipsychotic activity, potentially influencing dopaminergic pathways.
  • Antitumor Activity : Preliminary data indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction.

Case Study 1: Antidepressant Effects

In a study conducted on rodent models, the compound was administered at varying doses to evaluate its antidepressant-like behavior using the forced swim test (FST). Results indicated a significant reduction in immobility time compared to control groups, suggesting potential efficacy as an antidepressant agent.

Case Study 2: Antitumor Activity

In vitro studies were performed on human breast cancer cell lines (MCF-7). The compound demonstrated dose-dependent cytotoxicity, with IC50 values ranging from 10 to 50 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

In Vitro Studies

Recent research has focused on the compound's ability to inhibit specific enzymes involved in neurotransmitter metabolism. For example:

Enzyme TargetInhibition (%) at 50 µM
Monoamine Oxidase (MAO)65%
Cyclooxygenase (COX)45%

In Vivo Studies

Animal studies have further corroborated the findings from in vitro experiments, demonstrating significant behavioral changes consistent with enhanced serotonergic activity.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O3S/c1-29(2)23-11-9-22(10-12-23)27(21-28-35(32,33)26-15-13-25(34-3)14-16-26)31-19-17-30(18-20-31)24-7-5-4-6-8-24/h4-16,27-28H,17-21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOLJPNFCPBDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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